molecular formula C6H7ClN4 B1426597 [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride CAS No. 1352443-03-8

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride

Cat. No. B1426597
M. Wt: 170.6 g/mol
InChI Key: QVNKBRLDFBILPZ-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride” is a derivative of triazolopyridine . Triazolopyridine derivatives are an important class of organic compounds used in various biochemical, clinical, and pharmaceutical applications . They have been recognized as antifungal, insecticidal, antibacterial, anticonvulsant, antioxidant, herbicidal agents, as well as adenosine receptors or HIF prolyl hydrolase and myeloperoxidase inhibitors .


Molecular Structure Analysis

The molecular structure of “[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride” has been analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell . The asymmetric unit contains two 1,2,4-triazolo [4,3- a ]pyridin-3-amine molecules linked via N–H⋯N hydrogen bonds with a R 22 (8) graph .


Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride” has a molecular weight of 220.61 . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .

Scientific Research Applications

Structural and Optical Properties

  • Structural and Spectroscopic Analysis : The structural and spectroscopic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a derivative of [1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride, have been investigated. Utilizing FTIR, FT-Raman spectra, and XRD studies, the compound's molecular structure and vibrational spectra were analyzed, revealing crystallization in a monoclinic space group and electron absorption and luminescence spectra characteristics (Dymińska et al., 2022).

Chemical Synthesis and Properties

  • Oxidative Cyclization Processes : Research shows the synthesis of [1,2,4]Triazolo[4,3-a]pyridin-3-amines through oxidative cyclization of pyridinyl guanidine derivatives, revealing the chemical pathways and potential for varied product formation (Ishimoto et al., 2015).
  • Synthesis and X-ray Structure : The synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and its derivatives, using N-Chlorosuccinimide (NCS), has been detailed. The study includes NMR, FTIR, MS, and X-ray diffraction characterization, providing insights into the molecular structure and properties (El-Kurdi et al., 2021).

Biological Activity and Applications

  • Bio-Medicinal Chemistry : Amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine have been explored for their significance in bio-medicinal chemistry. These compounds exhibit a range of biological activities such as antimicrobial, antiviral, anticonvulsant, and anticancer properties, highlighting their potential in treating various medical conditions (Gandikota et al., 2017).

Material Science Applications

  • Electroluminescent Properties : The electroluminescent properties of [1,2,4]-triazolo[4,3-a]-pyridine-based bipolar red host materials have been studied for their application in red phosphorescent organic light-emitting diodes (PhOLEDs). The study underscores the significance of these compounds in advanced material science and electronics (Kang et al., 2017).

Safety And Hazards

“[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h1-4H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKBRLDFBILPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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